molecular formula C11H15BrN2O4S B13698659 (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid

(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid

Cat. No.: B13698659
M. Wt: 351.22 g/mol
InChI Key: LUCLYJDULYUBBG-UHFFFAOYSA-N
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Description

(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is a chiral compound that features a thiazole ring substituted with a bromine atom and a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a brominated precursor and a thiourea derivative.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via a nucleophilic substitution reaction, where the Boc-protected amine reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the thiazole derivative with a suitable propanoic acid derivative under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated thiazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Chloro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a chlorine atom instead of bromine.

    (S)-3-(4-Methyl-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a methyl group instead of bromine.

    (S)-3-(4-Fluoro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not

Properties

Molecular Formula

C11H15BrN2O4S

Molecular Weight

351.22 g/mol

IUPAC Name

3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)13-6(9(15)16)4-8-14-7(12)5-19-8/h5-6H,4H2,1-3H3,(H,13,17)(H,15,16)

InChI Key

LUCLYJDULYUBBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)O

Origin of Product

United States

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